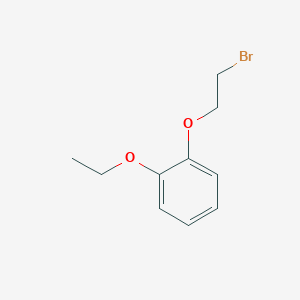
1-溴-6-(三甲基铵)己基溴化物
概述
描述
(6-Bromohexyl)trimethylammonium Bromide is a quaternary ammonium compound with the molecular formula C9H21Br2N. It is characterized by a six-carbon chain (hexyl group) with a bromine atom attached at the sixth carbon and a positively charged nitrogen atom bonded to three methyl groups. This compound is significant in various scientific research fields due to its cationic nature and the presence of a bromine atom, which makes it useful for numerous applications.
科学研究应用
(6-Bromohexyl)trimethylammonium Bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between immiscible phases.
Biology: Stabilizes protein structures, such as the molten globule state of cytochrome c.
Medicine: Investigated for its potential as a neuromuscular blocking agent.
Industry: Utilized in the formulation of ionic liquids and surfactants due to its amphiphilic nature.
作用机制
Target of Action
1-Bromo-6-(trimethylammonium)hexyl Bromide, also known as (6-Bromohexyl)trimethylammonium Bromide or 6-bromo-N,N,N-trimethylhexan-1-aminium bromide, is a type of cationic surfactant . The primary targets of this compound are the lipid bilayers of cell membranes. It interacts with these targets to alter their properties, which can lead to various effects depending on the specific context.
Mode of Action
This compound interacts with its targets by inserting its hydrophobic tail into the lipid bilayer, while its hydrophilic head remains in the aqueous environment . This disrupts the structure of the membrane and can lead to changes in its permeability.
Biochemical Pathways
For example, it can influence the absorption of other molecules, disrupt cell adhesion, and even lead to cell lysis in certain conditions .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the specific biological context .
Result of Action
The molecular and cellular effects of this compound’s action can vary widely depending on the context. In some cases, it might enhance the absorption of other compounds by disrupting the cell membrane. In other cases, it could lead to cell lysis or other forms of cell damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of other surfactants or compounds could affect its ability to interact with cell membranes. Similarly, factors like pH and temperature could influence its stability and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromohexyl)trimethylammonium Bromide typically involves an alkylation reaction where a precursor containing a reactive halogen, such as hexyl bromide, is reacted with trimethylamine. This reaction is usually carried out in a solvent like acetonitrile or ethanol under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Br-(CH2)6-Br+N(CH3)3→Br-(CH2)6-N(CH3)3+Br−
Industrial Production Methods
In industrial settings, the production of (6-Bromohexyl)trimethylammonium Bromide may involve continuous flow processes to enhance efficiency and yield. The use of solvent-free conditions or green chemistry approaches, such as microwave-assisted synthesis, can also be employed to reduce environmental impact and improve sustainability.
化学反应分析
Types of Reactions
(6-Bromohexyl)trimethylammonium Bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles like hydroxide or thiolate ions.
Quaternization Reactions: The trimethylamine group can participate in reactions where other tertiary amines are converted to quaternary ammonium salts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium thiolate, typically in an aqueous or alcoholic medium.
Quaternization: Reagents such as alkyl halides or aryl halides are used under reflux conditions in solvents like acetonitrile or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include hexyl alcohol or hexyl thiol, depending on the nucleophile used.
Quaternization: Products are various quaternary ammonium salts with different alkyl or aryl groups.
相似化合物的比较
Similar Compounds
- (5-Bromopentyl)trimethylammonium Bromide
- (3-Bromopropyl)trimethylammonium Bromide
- (2-Bromoethyl)trimethylammonium Bromide
Uniqueness
(6-Bromohexyl)trimethylammonium Bromide is unique due to its longer hexyl chain, which provides greater hydrophobic interactions compared to shorter-chain analogs. This property enhances its effectiveness in applications like phase transfer catalysis and protein stabilization.
属性
IUPAC Name |
6-bromohexyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKBZYUINRTEOG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCBr.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431912 | |
| Record name | (6-Bromohexyl)trimethylammonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32765-81-4 | |
| Record name | 1-Hexanaminium, 6-bromo-N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32765-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium, (6-bromohexyl)trimethyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032765814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6-Bromohexyl)trimethylammonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium, (6-bromohexyl)trimethyl-, bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














